
Imagabalin
Vue d'ensemble
Description
Méthodes De Préparation
L'imagabalin peut être synthétisé par transamination du ®-éthyl 5-méthyl-3-oxo-octanoate à l'aide de variantes de l'aminotransférase de Vibrio fluvialis . Ce processus implique l'utilisation de S-MBA comme donneur d'amine . Les conditions de réaction comprennent un système de solvants en gradient de 1% de triéthylamine (pH ajusté à 3 avec de l'acide phosphorique) dans l'acétonitrile . Les méthodes de production industrielle de l'this compound n'ont pas été largement documentées, probablement en raison de son statut de médicament expérimental.
Analyse Des Réactions Chimiques
L'imagabalin subit diverses réactions chimiques, notamment la transamination, qui est une étape clé de sa synthèse . Les réactifs couramment utilisés dans ces réactions comprennent le S-MBA et l'aminotransférase de Vibrio fluvialis . Le principal produit formé à partir de ces réactions est l'(3S,5R)-éthyl 3-amino-5-méthyloctanoate . D'autres types de réactions, telles que l'oxydation, la réduction et la substitution, n'ont pas été largement étudiés pour l'this compound.
Applications de la recherche scientifique
L'this compound a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement du trouble anxieux généralisé . Il agit comme un ligand pour la sous-unité α2δ du canal calcique dépendant du voltage, ce qui est considéré comme contribuant à ses effets anxiolytiques, analgésiques, hypnotiques et anticonvulsivants . De plus, l'this compound a été étudié pour son utilisation potentielle dans la synthèse d'amines chirales et d'acides aminés, qui sont précieux dans la recherche pharmaceutique .
Mécanisme d'action
L'this compound exerce ses effets en se liant à la sous-unité α2δ du canal calcique dépendant du voltage . Cette liaison module l'activité du canal calcique, ce qui entraîne une réduction de la libération de neurotransmetteurs et des effets anxiolytiques, analgésiques, hypnotiques et anticonvulsivants subséquents . Les cibles moléculaires spécifiques et les voies impliquées dans ces effets ne sont pas complètement comprises, mais la modulation de l'activité du canal calcique est un élément clé de son mécanisme d'action .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Imagabalin is structurally related to other gabapentinoids such as gabapentin and pregabalin. It primarily acts by binding to the α2δ subunit of voltage-gated calcium channels, which plays a crucial role in neurotransmitter release and modulation of neuronal excitability . This mechanism underpins its proposed therapeutic effects, particularly in the context of anxiety disorders.
Chemical Research
This compound has been utilized as a model compound to study ligand interactions with voltage-dependent calcium channels. Its unique selectivity for the α2δ1 subunit over α2δ2 provides a valuable framework for understanding similar compounds and their interactions within biological systems.
Biological Research
Research has focused on the anxiolytic (anxiety-reducing) and analgesic (pain-relieving) properties of this compound. Although clinical trials were halted, studies have indicated its potential efficacy in modulating neurotransmitter release, particularly glutamate, which is implicated in anxiety and pain pathways .
Medical Research
This compound was initially developed for the treatment of generalized anxiety disorder. Phase III clinical trials were conducted but were ultimately discontinued due to insufficient evidence demonstrating superiority over existing treatments . However, the insights gained from these trials have contributed to a better understanding of drug efficacy and patient responses in anxiety management.
Case Studies and Research Findings
Industrial Applications
The scalable synthesis process of this compound makes it a candidate for industrial applications in drug development. Its ability to serve as a model compound for studying ligand-receptor interactions can facilitate the design of new therapeutic agents targeting similar pathways.
Comparative Analysis with Other Gabapentinoids
This compound is often compared with other gabapentinoids due to its similar mechanism of action. Below is a comparison table highlighting key differences:
Compound | Indications | Selectivity | Development Status |
---|---|---|---|
Gabapentin | Neuropathic pain, epilepsy | Lower selectivity for α2δ subunits | Approved |
Pregabalin | Neuropathic pain, epilepsy, generalized anxiety disorder | Higher selectivity than gabapentin | Approved |
This compound | Generalized anxiety disorder (proposed) | Unique selectivity for α2δ1 subunit | Discontinued |
Mécanisme D'action
Imagabalin exerts its effects by binding to the α2δ subunit of the voltage-dependent calcium channel . This binding modulates the activity of the calcium channel, leading to a reduction in neurotransmitter release and subsequent anxiolytic, analgesic, hypnotic, and anticonvulsant effects . The specific molecular targets and pathways involved in these effects are not fully understood, but the modulation of calcium channel activity is a key component of its mechanism of action .
Comparaison Avec Des Composés Similaires
L'imagabalin fait partie de la classe des composés gabapentinoïdes, qui comprend également la gabapentine et la prégabaline . Ces composés partagent un mécanisme d'action similaire, car ils se lient tous à la sous-unité α2δ du canal calcique dépendant du voltage . L'this compound a une certaine sélectivité pour la sous-unité α2δ1 par rapport à la sous-unité α2δ2, ce qui peut contribuer à son profil pharmacologique unique . D'autres composés similaires comprennent l'atagabaline et le PD-217 014 .
La sélectivité unique de l'this compound pour la sous-unité α2δ1 et ses applications thérapeutiques potentielles en font un composé intéressant en recherche pharmaceutique, malgré son développement interrompu .
Activité Biologique
Imagabalin, also known as PD 0332334, is a small molecule drug developed primarily by Pfizer Inc. It acts as a blocker of the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1), targeting therapeutic areas such as generalized anxiety disorder (GAD) and renal insufficiency. Although it has shown promise in clinical trials, the development of this compound has faced challenges, leading to its discontinuation in Phase 3 trials for GAD.
This compound's primary mechanism involves inhibiting the CACNA2D1 subunit of voltage-gated calcium channels. This inhibition reduces calcium influx into neurons, which is crucial for neurotransmitter release, particularly glutamate. By modulating glutamate signaling, this compound may help alleviate symptoms associated with anxiety disorders.
Mechanism | Description |
---|---|
Target | CACNA2D1 (Voltage-gated calcium channel alpha2/delta subunit 1) |
Action | Blockade of calcium influx |
Effect | Reduction in neurotransmitter release (e.g., glutamate) |
Biological Activity and Pharmacodynamics
The biological activity of this compound has been investigated through various studies, particularly focusing on its effects on neurotransmission and potential therapeutic benefits.
Case Studies and Research Findings
-
Synthesis and Characterization :
Research has highlighted the synthesis of key intermediates for this compound using engineered enzymes from Vibrio fluvialis. A study reported a 60-fold increase in reaction velocity for transamination processes essential for this compound synthesis, demonstrating significant advancements in its production methods . -
Clinical Trials :
This compound underwent several clinical trials aimed at evaluating its efficacy and safety in treating GAD. A notable Phase 3 trial was terminated due to insufficient efficacy data, although earlier Phase 1 studies indicated favorable pharmacokinetics and tolerability . -
Abuse Potential :
Comparisons with other gabapentinoids like pregabalin revealed that this compound has a lower potential for abuse. A study involving recreational polydrug users indicated that therapeutic doses of this compound did not significantly differ from placebo in terms of drug liking scores, suggesting a favorable safety profile .
Table 2: Summary of Clinical Trials
Trial Phase | Indication | Status | Key Findings |
---|---|---|---|
Phase 1 | Generalized Anxiety Disorder | Completed | Favorable pharmacokinetics; well-tolerated |
Phase 3 | Generalized Anxiety Disorder | Terminated | Insufficient efficacy data |
Phase 1 | Renal Insufficiency | Completed | Safety and tolerability established |
Propriétés
IUPAC Name |
(3S,5R)-3-amino-5-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEHXYFSIOYTAH-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976534 | |
Record name | Imagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610300-07-7 | |
Record name | (3S,5R)-3-Amino-5-methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610300-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imagabalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imagabalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAGABALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDG6931B7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.